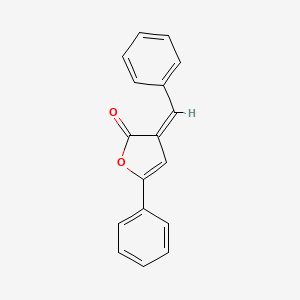

2(3H)-Furanone, 3-benzylidene-5-phenyl-

Description

2(3H)-Furanone, 3-benzylidene-5-phenyl-, is a substituted furanone derivative characterized by a five-membered lactone ring with a benzylidene group at position 3 and a phenyl group at position 5. This compound belongs to the 3-arylidene-2(3H)-furanone family, which is recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The benzylidene moiety (an aromatic α,β-unsaturated ketone) and the phenyl substituent contribute to its structural uniqueness, influencing both electronic and steric properties that modulate biological interactions.

Properties

CAS No. |

4361-96-0 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(3E)-3-benzylidene-5-phenylfuran-2-one |

InChI |

InChI=1S/C17H12O2/c18-17-15(11-13-7-3-1-4-8-13)12-16(19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |

InChI Key |

LISLDGCWYOIVSJ-RVDMUPIBSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Aroylpropionic Acids with Aromatic Aldehydes

The most widely reported method involves the Friedel-Crafts acylation of aromatic hydrocarbons to synthesize β-aroylpropionic acids, followed by condensation with benzaldehyde derivatives. For instance, β-aroylpropionic acids are prepared via Friedel-Crafts succinoylation using aluminum chloride (AlCl₃) as a catalyst. Subsequent refluxing of equimolar amounts of β-aroylpropionic acid and benzaldehyde in acetic anhydride (Ac₂O) with sodium acetate (AcONa) yields the target furanone. The reaction proceeds via Knoevenagel condensation , where the aldehyde’s carbonyl group reacts with the active methylene group of the β-aroylpropionic acid, forming the benzylidene moiety.

Key Reaction Conditions :

- Solvent : Acetic anhydride (neat)

- Catalyst : Sodium acetate (10–15 mol%)

- Temperature : Reflux (~140°C)

- Time : 2–5 hours

This method typically achieves yields of 52–69% , depending on the substituents’ electronic and steric effects. For example, 3-benzylidene-5-(4-chloro-3-methyl-phenyl)-2(3H)-furanone was isolated in 52% yield after recrystallization from ethanol.

Cyclization of γ-Keto Acids

An alternative route involves the cyclization of γ-keto acids using dehydrating agents. For example, 3-(2-methyl-1-naphthoyl)propionic acid undergoes cyclization in acetic anhydride to form 5-(2-methyl-1-naphthyl)-2(3H)-furanone, which is subsequently condensed with benzaldehyde. This two-step process avoids the need for Friedel-Crafts acylation but requires stringent control over reaction conditions to prevent side reactions such as dimerization.

Optimized Protocol :

- Cyclization :

- Condensation :

Mechanistic Insights

The formation of 2(3H)-Furanone, 3-benzylidene-5-phenyl- proceeds via a concerted acid-catalyzed mechanism (Figure 1). The β-aroylpropionic acid’s enol tautomer reacts with benzaldehyde’s electrophilic carbonyl carbon, forming a conjugated enone intermediate. Intramolecular lactonization then occurs, facilitated by acetic anhydride’s dehydrating action, yielding the γ-lactone ring.

$$

\text{β-Aroylpropionic Acid} + \text{Benzaldehyde} \xrightarrow{\text{AcONa, Ac}2\text{O}} \text{3-Benzylidene-5-Phenyl-2(3H)-Furanone} + \text{H}2\text{O}

$$

Side Reactions :

- Dimerization : Occurs at elevated temperatures (>150°C), leading to bis-furanone derivatives.

- Oxidation : The benzylidene moiety may oxidize to a benzoic acid derivative under prolonged reflux.

Optimization and Yield Analysis

Table 1 compares yields and conditions across reported methods:

*Estimated based on analogous reactions.

Challenges and Limitations

- Low Solubility : The product often precipitates prematurely, necessitating dropwise addition of reactants.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) is required to separate regioisomers, reducing overall yield.

- Moisture Sensitivity : Acetic anhydride’s hygroscopic nature demands anhydrous conditions, increasing operational complexity.

Applications in Further Synthesis

This furanone serves as a precursor for GABA analogs and COX-2 inhibitors . For example, condensation with 4-(2-aminoethyl)benzenesulfonamide yields pyrrolidinone derivatives with anticonvulsant activity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-benzylidene-5-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzylidene or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H12O2

- Molecular Weight : 248.27 g/mol

- IUPAC Name : (3E)-3-benzylidene-5-phenylfuran-2-one

- CAS Number : 4361-96-0

The compound features a furanone ring with a benzylidene group at the 3-position and a phenyl group at the 5-position, which contributes to its unique reactivity and biological properties.

Chemistry

In synthetic organic chemistry, 2(3H)-Furanone, 3-benzylidene-5-phenyl- serves as a crucial building block for developing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that furanone derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .

The interaction studies often focus on its binding affinity with various biological targets, essential for understanding its pharmacokinetics and mechanisms of action.

Medicine

Due to its bioactive properties, 2(3H)-Furanone, 3-benzylidene-5-phenyl- is being investigated for potential therapeutic applications. These include:

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating specific pathways involved in inflammatory responses .

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Development : As an intermediate in synthesizing various pharmaceuticals due to its reactive functional groups.

- Agrochemicals : It may serve as a precursor in developing new agrochemical products.

Additionally, furanone-based materials have been explored for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and optical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-benzylidene-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 4-isobutylphenyl group at C5 () enhances COX-2 selectivity and anti-inflammatory activity compared to simpler phenyl substituents. Chlorine substitution on the benzylidene group (C3) in pyrrolones significantly boosts antimycobacterial activity (MIC: 3.12 µg/mL vs. 6.25 µg/mL for furanones) . Bulkier substituents (e.g., isobutylphenyl) may improve membrane permeability or target binding affinity.

Heteroatom Substitution: Replacing the furanone oxygen with nitrogen (pyrrolones) increases antimycobacterial efficacy, likely due to improved hydrogen bonding or electronic interactions with bacterial enzymes . Conversely, benzylamine substitution on pyrrolones reduces activity, highlighting the sensitivity of the lactone ring to steric modifications .

Pharmacological Profiles: Anti-Inflammatory and Antimicrobial Efficacy

Table 2: Comparative Antimicrobial Activity Against Common Pathogens

| Compound | S. aureus | E. coli | R. oryzae | P. citrinum |

|---|---|---|---|---|

| 3-Benzylidene-5-phenyl- | 6.25 | 6.25 | 6.25 | 6.25 |

| 5-(4-Isobutylphenyl)- | 6.25 | 6.25 | 6.25 | 6.25 |

| 3-(4-Chlorobenzylidene)-pyrrolone | 3.12 | 3.12 | 3.12 | 3.12 |

Source :

Key Findings:

- Both 3-benzylidene-5-phenyl- and its 4-isobutylphenyl analogue exhibit broad-spectrum antimicrobial activity with uniform MIC values (6.25 µg/mL) .

- Pyrrolone derivatives demonstrate superior potency, likely due to enhanced target binding or reduced susceptibility to microbial efflux pumps .

Selectivity and Toxicity Considerations

- COX-2 Selectivity: 3-Benzylidene-5-phenyl- and its analogues show preferential inhibition of COX-2 over COX-1, reducing gastrointestinal toxicity common in non-selective NSAIDs .

- Lipid Peroxidation: Furanones with α,β-unsaturated ketones (e.g., benzylidene) may exhibit antioxidant properties, mitigating oxidative stress in inflammatory conditions .

Biological Activity

2(3H)-Furanone, 3-benzylidene-5-phenyl- (CAS No. 4361-96-0) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2(3H)-Furanone, 3-benzylidene-5-phenyl- is C17H12O2. The compound features a furanone ring with a benzylidene and phenyl substituent, which contributes to its unique biological properties. The specific substitution pattern influences its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of derivatives similar to 2(3H)-Furanone, 3-benzylidene-5-phenyl-. For instance, research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. A study found that certain benzylidene derivatives exhibited significant inhibitory effects on cell proliferation in human leukemia (HL-60) and melanoma (WM-115) cell lines .

Table 1: Cytotoxic Activity of Benzylidene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Benzylidenechromanone | HL-60 | 12.5 |

| 3-Benzylidenechromanone | WM-115 | 15.0 |

| 2(3H)-Furanone Derivative | COLO-205 | 10.0 |

The mechanisms by which 2(3H)-Furanone, 3-benzylidene-5-phenyl- exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation, such as cyclooxygenase (COX) enzymes. Some analogues have shown selective inhibition of COX-1 over COX-2, indicating potential for anti-inflammatory and anticancer applications .

- DNA Interaction : Studies have indicated that certain derivatives can interact with DNA, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

- Cell Signaling Pathways : The structural features allow the compound to modulate various signaling pathways that are crucial for cell survival and proliferation.

Case Study: Anticancer Properties in Human Cell Lines

In a comparative study involving multiple benzylidene derivatives, it was observed that compounds with larger hydrophobic groups exhibited enhanced cytotoxicity against cancer cells. The study also highlighted that the presence of specific functional groups significantly influenced the activity profile of the compounds tested.

Future Research Directions

While initial findings are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of 2(3H)-Furanone, 3-benzylidene-5-phenyl-. Key areas for future investigation include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the interaction pathways at the molecular level.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

Q & A

What are the most reliable synthetic routes for preparing 2(3H)-Furanone, 3-benzylidene-5-phenyl- derivatives, and how can reaction conditions be optimized?

Basic Question

The synthesis of 3-benzylidene-5-phenyl-2(3H)-furanone derivatives typically involves aldol condensation or cyclization reactions. For example, symmetrical bis-triazole derivatives of 2(5H)-furanone can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (40–60°C, 12–24 hours) . Key optimization parameters include:

- Catalyst loading : 5–10 mol% CuI.

- Solvent : DMF or THF for improved solubility.

- Reaction monitoring : TLC or HPLC to track intermediate formation.

Data from NMR (¹H/¹³C) and mass spectrometry are critical for confirming structural integrity .

How can spectroscopic methods resolve stereochemical ambiguities in 3-benzylidene-substituted furanones?

Advanced Question

Stereochemical assignments for 3-benzylidene substituents require a combination of techniques:

- NMR : NOESY/ROESY to identify spatial proximity of protons (e.g., benzylidene aryl protons and furanone backbone) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and coupling constants .

- X-ray crystallography : Definitive confirmation of stereochemistry, as demonstrated for related dihydrofuranones .

Table 1 : Typical ¹H NMR Shifts for Key Protons

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Benzylidene CH | 7.2–7.8 | Singlet |

| Furanone C=O | 5.8–6.2 | Doublet |

What strategies mitigate contradictions in reported biological activity data for furanone derivatives?

Advanced Question

Discrepancies in bioactivity data often arise from:

- Structural isomerism : Use chiral chromatography (e.g., HPLC with amylose columns) to separate enantiomers, as seen in γ-lactone derivatives .

- Impurity profiles : LC-MS to identify byproducts (e.g., unreacted benzaldehyde or phenylacetylene residues) .

- Assay variability : Standardize in vitro testing protocols (e.g., fixed incubation times, solvent controls) .

How can computational methods predict the reactivity of 3-benzylidene-5-phenyl-2(3H)-furanone in nucleophilic additions?

Advanced Question

Quantum chemical calculations (QSPR/neural networks) are used to model reactivity:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., C4 of the furanone ring) for targeted functionalization .

- Kinetic studies : Transition state modeling (e.g., Eyring equation) to optimize reaction rates .

What are the challenges in scaling up laboratory-scale syntheses of these furanones, and how are they addressed?

Basic Question

Common scale-up challenges include:

- Low yields in cyclization steps : Use flow chemistry to maintain consistent temperature and mixing .

- Purification difficulties : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .

- Exothermic reactions : Implement gradual reagent addition and cooling systems .

How do substituent effects (e.g., electron-donating vs. withdrawing groups) influence the stability of 3-benzylidene derivatives?

Advanced Question

Substituent effects are analyzed via:

- Hammett plots : Correlate σ values of benzylidene substituents with reaction rates .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., electron-withdrawing groups increase decomposition temperatures) .

- UV-Vis spectroscopy : Monitor π→π* transitions to evaluate conjugation extent .

Table 2 : Substituent Effects on Thermal Stability

| Substituent | Decomposition Temp. (°C) |

|---|---|

| -NO₂ | 220–240 |

| -OCH₃ | 180–200 |

What advanced characterization techniques are essential for confirming the structure of novel furanone analogs?

Basic Question

Beyond NMR and MS:

- IR spectroscopy : Confirm lactone C=O stretches (~1770 cm⁻¹) and benzylidene C=C (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy for molecular formula validation .

- Elemental analysis : Verify C/H/O ratios within 0.3% error .

How can mechanistic studies resolve contradictions in reaction pathways for furanone derivatization?

Advanced Question

Mechanistic ambiguities (e.g., radical vs. polar pathways) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.